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Abstract

Cannabidihexol (CBDH), a recently identified phytocannabinoid, is a hexyl homolog of the
well-known cannabidiol (CBD). Its discovery has expanded the already complex chemical
landscape of Cannabis sativa L. and opened new avenues for pharmacological research.
Unlike CBD, which features a pentyl side chain, CBDH possesses a six-carbon alkyl chain
attached to the resorcinol core. This structural modification is believed to influence its
pharmacokinetic and pharmacodynamic properties. Initial studies have demonstrated that
CBDH exhibits analgesic activity in murine models, suggesting its potential as a therapeutic
agent for pain management.[1] This technical guide provides a comprehensive overview of the
chemical structure of CBDH, its physicochemical properties, detailed experimental protocols for
its synthesis and analysis, and its known pharmacological effects.

Chemical Structure and Physicochemical Properties

Cannabidihexol, systematically named 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-
cyclohexen-1-yl]-1,3-benzenediol, is structurally analogous to cannabidiol (CBD), differing by
the addition of one methylene group to the alkyl side chain.[2][3] This seemingly minor
alteration is significant, as the length of the alkyl chain in cannabinoids is a known determinant
of their affinity for cannabinoid receptors and overall biological activity.
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The core structure consists of a resorcinol moiety substituted with an n-hexyl chain and a p-
menthadienyl group. The stereochemistry, inherited from its natural precursor, is defined as
(1R, 6R)-trans.

Data Presentation: Physicochemical Properties of CBDH

The fundamental properties of Cannabidihexol are summarized in the table below for quick
reference.

Property Value Reference

5-hexyl-2-[(1R,6R)-3-methyl-6-
1-methylethenyl)-2-

IUPAC Name ( Y Y [2][3]
cyclohexen-1-yl]-1,3-

benzenediol

CBDH, Cannabidiol-C6, CBD-

Synonyms 6 [3]

CAS Number 2552798-21-5 [31[4]

Molecular Formula C22H3202 [2][4]

Molecular Weight 328.5 g/mol [3]

Appearance WTi(;e to off-white crystalline )
soli

- DMF: 50 mg/mL; DMSO: 65
Solubility _ _ [3]
mg/mL; Ethanol: 35 mg/mL

Store at -80°C for long-term
Storage B (3]
stability (= 2 years)

Spectroscopic and Pharmacological Data

The unambiguous identification of CBDH was achieved by comparing the spectroscopic data of
the isolated natural product with that of a synthetically produced standard.[5] High-resolution
mass spectrometry is crucial for distinguishing it from isomers like cannabidiol monomethyl
ether (CBDM).
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ble: ic Identificati

Technique Observation

The molecular formula C22H320:2 is confirmed
via high-resolution mass spectrometry.
Fragmentation patterns are compared with
UHPLC-HRMS _ o _
synthetic standards to distinguish CBDH from its
isomers. The fragmentation primarily occurs at

the terpene moiety.[1]

Proton NMR is used to confirm the overall

structure, including the characteristic signals for

the aromatic protons on the resorcinol ring, the
1H-NMR o

olefinic protons of the cyclohexene and

isopropenyl groups, and the aliphatic protons of

the n-hexyl chain.

Carbon NMR confirms the presence of 22

distinct carbon atoms, corroborating the
B3C-NMR _

molecular structure determined by other

methods.

Table: Pharmacological Activity Profile

Activity Model Observation Reference

CBDH demonstrates

) o analgesic activity,
) Formalin test in mice ) )
Analgesic o ) reducing pain [11[3]
(antinociception) T _
behavior in the murine

formalin model.

Experimental Protocols

The following sections detail the methodologies for the synthesis, identification, and
pharmacological evaluation of Cannabidihexol.
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Protocol: Stereoselective Synthesis of (-)-trans-
Cannabidihexol

The synthesis of CBDH is typically achieved via a Friedel-Crafts alkylation reaction, which
condenses a resorcinol derivative with a monoterpene alcohol under acidic conditions. This
protocol is based on established methods for cannabinoid synthesis.

Materials:

5-Hexylbenzene-1,3-diol (Hexyl-olivetol)

(+)-p-Mentha-2,8-dien-1-ol

o Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate, BF3-OEt2)
e Anhydrous Dichloromethane (DCM)

o Saturated Sodium Bicarbonate (NaHCOs) solution

e Brine

e Anhydrous Sodium Sulfate (NazSOa)

« Silica gel for column chromatography

+ Hexane and Ethyl Acetate (for chromatography)

Procedure:

Dissolve 5-Hexylbenzene-1,3-diol (1.1 equivalents) in anhydrous DCM in a flame-dried,
round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

e Add a solution of (+)-p-Mentha-2,8-dien-1-ol (1.0 equivalent) in anhydrous DCM to the flask.
e Cool the reaction mixture to -5 °C using an ice-salt bath.

o Slowly add the Lewis acid catalyst (e.g., BF3-OEtz, 1.0 equivalent) dropwise to the stirred
solution.
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e Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is
typically complete within 20-30 minutes.

e Upon completion, quench the reaction by adding a saturated NaHCOs solution.

» Transfer the mixture to a separatory funnel and extract the aqueous phase three times with
DCM.

o Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.
« Filter the solution and concentrate the solvent in vacuo to obtain the crude product.

» Purify the crude mixture using silica gel column chromatography, eluting with a hexane-ethyl
acetate gradient to yield pure (-)-trans-Cannabidihexol.

Protocol: Identification and Quantification by UHPLC-
HRMS

This protocol outlines a general method for the analysis of CBDH in a cannabis matrix, such as
a plant extract.

Instrumentation:
¢ Ultra-High-Performance Liquid Chromatograph (UHPLC) system

o High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Q-TOF, equipped with
an electrospray ionization (ESI) source.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7
Hm).[6]

Mobile Phase A: 5 mM Ammonium Formate in water, pH adjusted to 3.

Mobile Phase B: Methanol or Acetonitrile.[4][6]

Flow Rate: 0.4 mL/min.[6]
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o Gradient: A typical gradient would start at approximately 70% B, increasing to 95-100% B
over several minutes to elute the cannabinoids.

e Column Temperature: 50 °C.[6]
e Injection Volume: 1-5 pL.

Mass Spectrometry Conditions:

lonization Mode: ESI, typically in positive mode for better cannabinoid ionization.[4]
o Capillary Voltage: 2.5 - 3.0 kV.

e Source Temperature: 150 °C.[4]

o Desolvation Temperature: 650 °C.[4]

o Data Acquisition: Full scan mode for identification (monitoring for the exact mass of [M+H]*)
and targeted MS/MS for fragmentation analysis and quantification.

Protocol: Antinociceptive Evaluation via Formalin Test

The formalin test is a biphasic model of tonic chemical pain used to assess the efficacy of
analgesics.

Subjects:
e Male Swiss or C57BL/6J mice (25-30 g).
Procedure:

» Acclimate mice to the testing environment (e.g., a transparent observation chamber) for at
least 30 minutes before the experiment.

o Administer CBDH (at desired doses, e.g., 1-10 mg/kg) or vehicle control (e.g., a mixture of
DMSO, Tween 80, and saline) via intraperitoneal (i.p.) injection.[3]

o After a 30-60 minute pretreatment period, inject 20 pL of a 2.5% formalin solution
subcutaneously into the plantar surface of the mouse's hind paw.[7]
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» Immediately place the mouse back into the observation chamber and record the cumulative
time spent licking or biting the injected paw.

e The pain response is quantified in two distinct phases:

o Phase | (Acute/Neurogenic Pain): 0-5 minutes post-formalin injection. This phase is due to
the direct activation of nociceptors.[7]

o Phase Il (Inflammatory Pain): 20-40 minutes post-formalin injection. This phase involves
the release of inflammatory mediators.[7]

» A significant reduction in the time spent licking/biting the paw in either phase, compared to
the vehicle control group, indicates an antinociceptive effect.

Mandatory Visualizations
Diagram: Structural Relationship of CBD Homologs
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Caption: Logical diagram illustrating CBDH's place in the homologous series of CBD.

Diagram: Experimental Workflow for CBDH
Characterization
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Caption: Experimental workflow for the synthesis, identification, and testing of CBDH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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